2,5-Diamino-4-oxopentanoic acid

Beschreibung

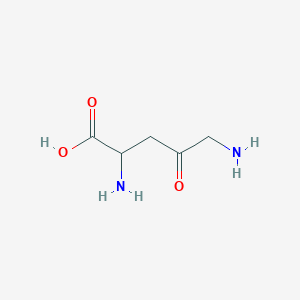

2,5-Diamino-4-oxopentanoic acid dihydrochloride (CAS No. 857792-41-7) is a synthetic amino acid derivative with the molecular formula C₅H₁₂Cl₂N₂O₃ and a molecular weight of 219.07 g/mol . It is characterized by two amino groups at positions 2 and 5, a ketone group at position 4, and a carboxylate moiety. The compound is typically stored under dry conditions at room temperature to maintain stability. Safety data indicate hazards related to skin, eye, and respiratory irritation (H315, H319, H335) and toxicity if swallowed (H302), necessitating precautions during handling .

Eigenschaften

CAS-Nummer |

111652-32-5 |

|---|---|

Molekularformel |

C5H10N2O3 |

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

2,5-diamino-4-oxopentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10) |

InChI-Schlüssel |

SURWICONOPIANU-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4-oxopentanoic acid typically involves the reaction of L-glutamic acid with ammonia. One common method includes the use of benzyl chloroformate (CbzCl) to protect the amino group, followed by the addition of ammonia to form the desired product. The reaction is carried out in an aqueous medium with the pH maintained at 10-12 using sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino groups can participate in substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted amino acids, and oxidized products. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and other industries .

Wissenschaftliche Forschungsanwendungen

2,5-Diamino-4-oxopentanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various complex molecules.

Biology: The compound is essential for cell culture media and is used in studies related to cell metabolism and growth.

Medicine: It is used in the treatment of conditions such as sickle cell disease and as a nutritional supplement.

Wirkmechanismus

The mechanism of action of 2,5-Diamino-4-oxopentanoic acid involves its role as a nitrogen carrier and energy source. It is involved in the synthesis of proteins, nucleotides, and other essential biomolecules. The compound acts on various molecular targets, including enzymes involved in nitrogen metabolism and energy production pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(S)-2,5-Diamino-5-oxopentanoic Acid (CAS 1883-09-6)

- Molecular Formula : C₅H₉N₂O₃

- Key Differences : Lacks the dihydrochloride salt and has a ketone group at position 5 instead of 4.

- Similarity Score : 0.91 (structural similarity) .

- Applications : Used in isotope-labeled forms (e.g., L-Glutamine-4-¹³C) for metabolic tracing in research .

(S)-2,4-Diaminobutanoic Acid Dihydrochloride (CAS 65427-54-5)

- Molecular Formula : C₄H₁₂Cl₂N₂O₂

- Key Differences: Shorter carbon chain (4 carbons vs. 5) with amino groups at positions 2 and 4.

- Similarity Score : 0.85 .

- Applications : Investigated in peptide synthesis due to its shorter backbone .

4-Hydroxy-2-oxopentanoic Acid (ECMDB20090)

- Molecular Formula : C₅H₈O₄

- Key Differences : Replaces the 4-ketone with a hydroxyl group and has a ketone at position 2.

- Applications : Intermediate in microbial metabolism and riboflavin biosynthesis .

(S)-2,5-Diaminopentanoic Acid Compound with 2-Oxopentanedioic Acid (1:1)

- Molecular Formula : C₅H₁₀N₂O₂·C₅H₆O₅ (co-crystal/salt).

- Key Differences: Combines a diaminopentanoic acid with a dicarboxylic acid, altering solubility and stability.

- Applications : Available in bulk quantities for R&D, suggesting utility as a reagent .

Comparative Data Table

Biologische Aktivität

2,5-Diamino-4-oxopentanoic acid (also known as L-Glutamine) is an amino acid derivative with significant biological relevance. Its unique structure, which includes two amino groups and a carboxylic acid group, facilitates various biochemical interactions and metabolic functions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 146.14 g/mol

- Chirality : Exists in two enantiomeric forms; the (S)-enantiomer is biologically active.

Biological Functions

This compound plays critical roles in various biological processes:

- Protein Synthesis : It serves as a substrate in the biosynthesis of proteins and nucleotides, essential for cellular function and growth.

- Nitrogen Metabolism : The compound is involved in nitrogen metabolism, contributing to the synthesis of other amino acids and biomolecules.

- Immune Function : It has been shown to influence immune responses, potentially enhancing the function of immune cells.

The biological activity of this compound is mediated through its interactions with specific enzymes and receptors:

- Enzyme Interactions : It acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. For instance, it can modulate enzyme activity related to amino acid metabolism.

- Signal Transduction : The compound may influence signaling pathways that regulate cellular proliferation and differentiation.

Case Studies

- Metabolic Pathways : Research indicates that this compound is integral to several metabolic pathways. A study highlighted its role in the urea cycle and how it affects nitrogen balance in organisms.

- Therapeutic Potential : Ongoing studies are investigating its potential applications in medicine, particularly as a precursor for drug development targeting metabolic disorders.

- Immune Modulation : A clinical trial explored its effects on immune response enhancement in patients undergoing stress or trauma, showing promising results in improving recovery outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| (R)-2,5-Diamino-5-oxopentanoic acid | CHNO | 0.91 | Enantiomer with distinct biological activities |

| 2,4-Diamino-4-oxobutanoic acid | CHNO | 0.91 | Shorter carbon chain; involved in different metabolic pathways |

| (S)-tert-butyl 4,5-diamino-5-oxopentanoate | CHNO | 0.90 | Tertiary butyl group provides steric hindrance affecting reactivity |

This table illustrates the structural similarities and differences between this compound and related compounds, highlighting how these variations can influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.